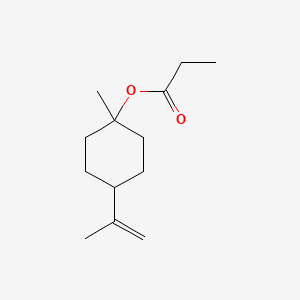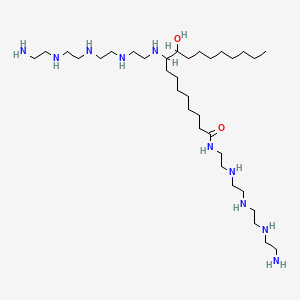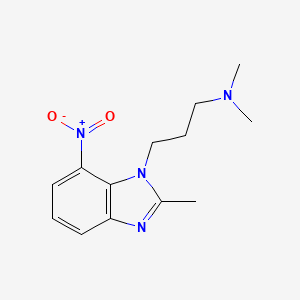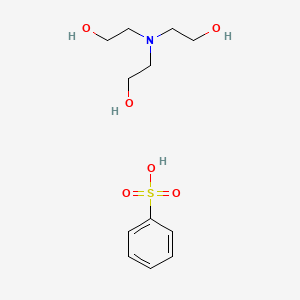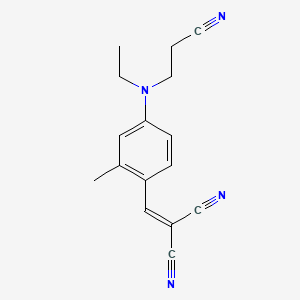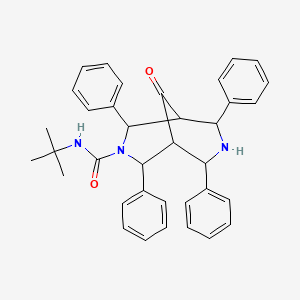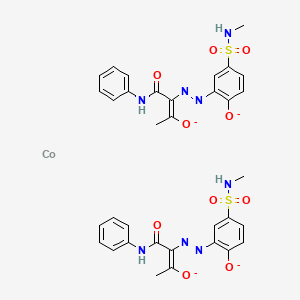
Cobalt, bis(2-((2-(hydroxy-kappaO)-5-((methylamino)sulfonyl)phenyl)azo-kappaN1)-3-(oxo-kappaO)-N-phenylbutanamidato(2-))-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[2-[[2-hydroxy-5-(N-methylsulfamoyl)phenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobalt is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of cobalt coordinated with azo and sulfonamide groups, which contribute to its distinct reactivity and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-[[2-hydroxy-5-(N-methylsulfamoyl)phenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobalt typically involves the following steps:
Formation of the azo compound: The initial step involves the diazotization of 2-hydroxy-5-(N-methylsulfamoyl)aniline, followed by coupling with 3-oxo-n-phenylbutyramide to form the azo compound.
Complexation with cobalt: The azo compound is then reacted with a cobalt salt, such as cobalt(II) chloride, under controlled conditions to form the final complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
化学反应分析
Types of Reactions
Bis[2-[[2-hydroxy-5-(N-methylsulfamoyl)phenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of cobalt.
Reduction: Reduction reactions can alter the azo groups, potentially breaking the N=N bond.
Substitution: The sulfonamide and azo groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of cobalt, while reduction can lead to the cleavage of azo bonds.
科学研究应用
Bis[2-[[2-hydroxy-5-(N-methylsulfamoyl)phenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobalt has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of Bis[2-[[2-hydroxy-5-(N-methylsulfamoyl)phenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobalt involves its interaction with molecular targets through coordination chemistry. The cobalt center can interact with various biological molecules, potentially disrupting cellular processes. The azo and sulfonamide groups may also contribute to its bioactivity by interacting with enzymes and proteins.
相似化合物的比较
Similar Compounds
- Bis[2-[[2-hydroxy-5-(N-ethylsulfamoyl)phenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobalt
- Bis[2-[[2-hydroxy-5-(N-propylsulfamoyl)phenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobalt
Uniqueness
Bis[2-[[2-hydroxy-5-(N-methylsulfamoyl)phenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobalt is unique due to its specific substitution pattern on the sulfonamide group, which can influence its reactivity and applications. The presence of the methyl group may enhance its stability and bioactivity compared to similar compounds with different alkyl substitutions.
属性
CAS 编号 |
69178-42-3 |
|---|---|
分子式 |
C34H32CoN8O10S2-4 |
分子量 |
835.7 g/mol |
IUPAC 名称 |
2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-(methylsulfamoyl)phenolate;cobalt |
InChI |
InChI=1S/2C17H18N4O5S.Co/c2*1-11(22)16(17(24)19-12-6-4-3-5-7-12)21-20-14-10-13(8-9-15(14)23)27(25,26)18-2;/h2*3-10,18,22-23H,1-2H3,(H,19,24);/p-4/b2*16-11-,21-20?; |
InChI 键 |
SCMJNEYLCDIJKI-VTZHBRQCSA-J |
手性 SMILES |
C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)NC)[O-])\C(=O)NC2=CC=CC=C2)/[O-].C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)NC)[O-])\C(=O)NC2=CC=CC=C2)/[O-].[Co] |
规范 SMILES |
CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)NC)[O-])[O-].CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)NC)[O-])[O-].[Co] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


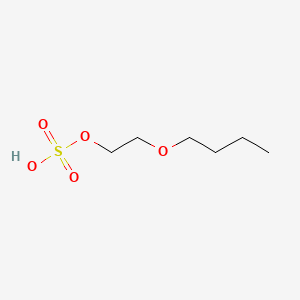
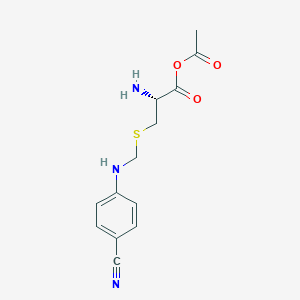
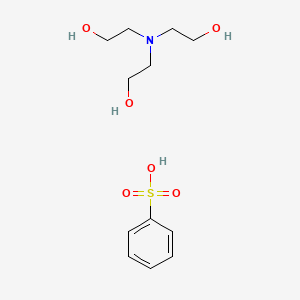
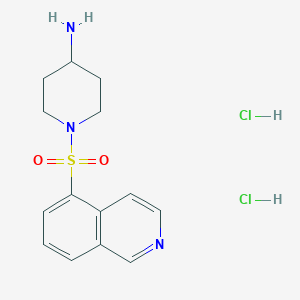
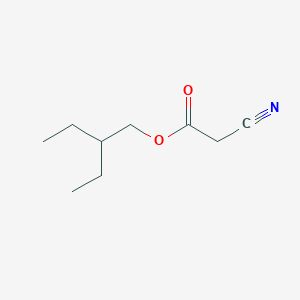
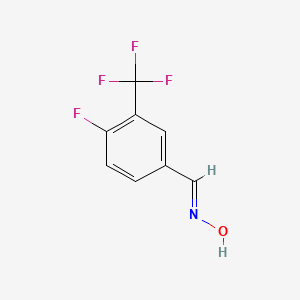
![[3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid](/img/structure/B13779375.png)
![N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether [German]](/img/structure/B13779378.png)
